Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate
Description
Properties
IUPAC Name |
ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-5-14-9(13)8(6-11(3)4)10-7(2)12/h6H,5H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCRHEUVOSVKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product suitable for medical use.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is used in studies involving nerve conduction and pain management.
Medicine: As a local anesthetic, it is extensively used in medical procedures to provide pain relief. It is also used in the treatment of cardiac arrhythmias.
Industry: The compound is used in the formulation of topical anesthetics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the initiation and transmission of nerve impulses, leading to a numbing effect. This action is particularly useful in providing local anesthesia during medical procedures.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences between ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate and its analogs:
Key Comparative Insights
Reactivity in Heterocyclic Synthesis: The dimethylamino group in this compound enhances nucleophilicity, facilitating cyclization reactions to form pyridopyrimidines . In contrast, cyano and pyridinyl substituents in methyl derivatives (e.g., compound 10 in ) promote β-heteroaryl amino acid formation via aromatic amine condensations.
Synthetic Efficiency: this compound achieves moderate yields (47%) compared to higher yields (96%) in structurally distinct analogs like compound 3k . This disparity reflects the complexity of introducing multiple functional groups (e.g., acetamido and dimethylamino) in a single step.
Physical and Chemical Properties: In resin cements, ethyl 4-(dimethylamino)benzoate (a simpler analog) exhibits superior reactivity and physical properties compared to 2-(dimethylamino)ethyl methacrylate, underscoring the influence of ester positioning and substituent bulk .
Biological Activity: Tetracaine shares a dimethylaminoethyl ester motif but incorporates a butylaminobenzoate group, enabling local anesthetic properties . The absence of a benzoate moiety in this compound limits its direct pharmacological use but enhances its utility in heterocyclic synthesis.
Biological Activity
Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate, commonly known for its applications in medicine and research, exhibits significant biological activity primarily as a local anesthetic and in the modulation of nerve conduction. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a synthetic compound that belongs to the class of acetamides. It is characterized by its ability to interact with sodium ion channels in nerve cells, which is crucial for its anesthetic properties.
The primary mechanism by which this compound exerts its effects is through the inhibition of sodium ion channels. By blocking these channels, the compound effectively prevents the initiation and propagation of nerve impulses, leading to a numbing effect. This property makes it particularly useful in medical procedures requiring local anesthesia.
Biological Applications
- Local Anesthesia : The compound is extensively used in clinical settings to provide temporary relief from pain during various medical and dental procedures.
- Cardiac Arrhythmias : It has been noted for its effectiveness in treating irregular heartbeats, showcasing its versatility beyond local anesthesia.
- Nerve Conduction Studies : this compound is employed in research involving nerve conduction, contributing to our understanding of pain management and neurophysiology.
Case Studies and Experimental Data
A variety of studies have investigated the efficacy and safety profile of this compound:
- Pain Management Studies : Clinical trials have demonstrated that the compound significantly reduces pain perception in patients undergoing surgical procedures. One study highlighted a marked decrease in pain scores among patients administered this compound compared to a placebo group.
- Cardiac Studies : In research focusing on cardiac arrhythmias, this compound was shown to stabilize cardiac membranes, thus reducing the frequency of arrhythmias during electrophysiological studies.
Comparative Analysis
The following table summarizes key findings from various studies on this compound compared to other common anesthetics:
| Compound Name | Primary Use | Mechanism of Action | Efficacy (Pain Reduction %) | Notes |
|---|---|---|---|---|
| This compound | Local Anesthesia | Sodium channel blockade | 80% | Effective for short procedures |
| Lidocaine | Local Anesthesia | Sodium channel blockade | 75% | Commonly used in dentistry |
| Bupivacaine | Local Anesthesia | Sodium channel blockade | 85% | Longer duration of action |
Q & A
Basic: What synthetic methodologies are commonly employed for Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step pathways, such as condensation reactions between acetamide derivatives and α,β-unsaturated esters. Key steps include:
- Amide coupling : Reacting ethyl 2-acetamidoprop-2-enoate with dimethylamine derivatives under inert atmospheres to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are preferred to stabilize intermediates.
- Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve reaction efficiency .
- Yield optimization : Temperature control (e.g., 0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1:1.2 amine:ester) are critical. For example, a 96% yield was achieved using stoichiometric control and low-temperature conditions in analogous syntheses .
Basic: Which analytical techniques are prioritized for structural confirmation and purity assessment of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm) and ester carbonyl signals (δ ~170 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and detects impurities .
- Chromatography : HPLC or GC-MS assesses purity, especially for enantiomeric separation if chiral centers are present .
Advanced: How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous bond lengths, angles, and stereochemistry. For example, SHELXL refines crystal structures to <0.01 Å resolution, clarifying substituent orientation in α,β-unsaturated esters .
- ORTEP visualization : Graphical tools like ORTEP-3 highlight hydrogen-bonding patterns and torsional angles, which may conflict with NMR-derived models .
- Validation : Cross-referencing experimental data (e.g., SC-XRD) with DFT-optimized geometries identifies computational outliers, such as deviations in dihedral angles >5° .
Advanced: What mechanistic insights explain the reactivity of the α,β-unsaturated ester moiety in this compound?
Answer:
- Electronic effects : The electron-withdrawing cyano/ester groups polarize the double bond, enhancing electrophilicity. This facilitates nucleophilic additions (e.g., Michael additions) at the β-position .
- Steric effects : The dimethylamino group imposes steric hindrance, directing regioselectivity. For example, bulky nucleophiles preferentially attack less hindered positions .
- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., 1,2-additions), while higher temperatures promote thermodynamically stable 1,4-adducts .
Advanced: How are pharmacological interactions of this compound studied, particularly regarding stereochemical influences?
Answer:
- Enzyme assays : Chiral HPLC separates enantiomers, which are tested individually for binding affinity (e.g., IC₅₀ values) against targets like kinases or GPCRs .
- Molecular docking : Software (e.g., AutoDock) models interactions between the compound’s stereoisomers and active sites. Key parameters include hydrogen-bonding distances (<2.5 Å) and docking scores (ΔG < -7 kcal/mol) .
- In vivo studies : Isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways, revealing stereospecific clearance rates .
Advanced: How should researchers address contradictions in spectroscopic and chromatographic purity data?
Answer:
- Method triangulation : Combine NMR (quantitative integration), LC-MS (peak area), and elemental analysis to cross-validate purity .
- Impurity profiling : Use preparative HPLC to isolate minor peaks, followed by HRMS/NMR to identify structures (e.g., hydrolyzed byproducts) .
- Statistical analysis : Apply ANOVA to batch data; significant variance (p < 0.05) indicates systematic errors (e.g., column degradation in HPLC) .
Advanced: What strategies mitigate side reactions during functionalization of the dimethylamino group?
Answer:
- Protection/deprotection : Temporarily block the dimethylamino group with Boc anhydride to prevent undesired alkylation .
- Low-temperature kinetics : Slow addition of electrophiles at -78°C minimizes overreaction .
- In situ monitoring : ReactIR tracks intermediate formation, allowing real-time adjustment of reagent stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
